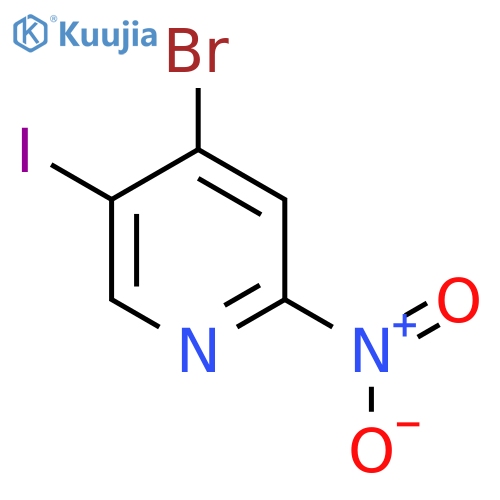Cas no 1807202-60-3 (4-Bromo-5-iodo-2-nitropyridine)

1807202-60-3 structure
商品名:4-Bromo-5-iodo-2-nitropyridine
CAS番号:1807202-60-3
MF:C5H2BrIN2O2
メガワット:328.890052318573
CID:4901060
4-Bromo-5-iodo-2-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-iodo-2-nitropyridine
-
- インチ: 1S/C5H2BrIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H
- InChIKey: ILQHLDNOXYPMKM-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C=C1Br)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.7
4-Bromo-5-iodo-2-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012688-1g |
4-Bromo-5-iodo-2-nitropyridine |
1807202-60-3 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
| Alichem | A029012688-250mg |
4-Bromo-5-iodo-2-nitropyridine |
1807202-60-3 | 95% | 250mg |
$989.80 | 2022-03-31 |
4-Bromo-5-iodo-2-nitropyridine 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
1807202-60-3 (4-Bromo-5-iodo-2-nitropyridine) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
